6-Methylbenz[a]anthracene
Overview
Description
6-Methylbenz[a]anthracene (6-MBA) is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The molecular structure of 6-MBA has been extensively studied due to its relevance in understanding the mechanism of chemical carcinogenesis. The crystal structure of 6-MBA reveals that it is one of the most nearly planar benz[a]anthracenes, with very small deviations of the carbon atoms from planarity. The methyl group is only slightly displaced from the mean molecular plane, indicating a high degree of planarity in the molecule .
Synthesis Analysis
The synthesis of various derivatives of benz[a]anthracene has been a subject of interest in the field of organic chemistry. For instance, the preparation of epoxy derivatives related to 7,12-dimethylbenz[a]anthracene has been described, which includes the synthesis of epoxides that can rearrange to phenols in the presence of mineral acid . Another study reports a novel synthesis of dibenz[a,c]anthracene involving a tandem aryne Diels-Alder cycloaddition-deoxygenation strategy, which represents an innovative approach to the synthesis of polycyclic aromatic hydrocarbons .
Molecular Structure Analysis
The molecular dimensions of various methyl-substituted derivatives of benz[a]anthracene have been determined with high precision using X-ray analyses. These structures are almost planar and exhibit closely similar dimensions, which are important for understanding the interactions of these molecules with biological systems . The crystal and molecular structure of 6-MBA, in particular, shows that the molecule is highly planar, with the benzo-ring A inclined at a very small angle to the anthracene moiety .
Chemical Reactions Analysis
The reactivity of benz[a]anthracene derivatives has been studied in various chemical reactions. Epoxy derivatives of 7,12-dimethylbenz[a]anthracene have been shown to react with water to yield trans-dihydrodiols and to form conjugates with glutathione (GSH), which are more stable to acid than conjugates derived from other arene oxides . The metabolism of these compounds by rat liver microsomal fractions also leads to the formation of related trans-dihydrodiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted dibenz[a,c]anthracenes have been investigated, particularly their liquid-crystalline properties. It has been found that electron-withdrawing groups are important for promoting columnar mesophase assembly in these compounds. The X-ray diffraction (XRD) data suggest that molecules are tilted within the columns, which is significant for the design of materials with specific liquid-crystalline properties . The study of 5-methoxy, 7-methylbenz[a]anthracene has also contributed to the understanding of the structural features that influence the carcinogenic activity of these molecules .
Scientific Research Applications
Polycyclic Aromatic Hydrocarbons in Foods
Polycyclic aromatic hydrocarbons (PAHs), including 6-Methylbenz[a]anthracene, are a group of chemicals found in foods, known for their mutagenic and carcinogenic potentials. Studies have shown that the carcinogenicity of PAHs ranges from potent to moderately carcinogenic, with certain PAHs being formed during cooking processes, especially in meat and fish cooked over an open flame. Research has developed methods to assess and detect PAHs in foods and to assess human exposure to PAHs through bio-monitoring procedures. Understanding the sources of PAHs can help in reducing PAH ingestion in foods through adequate process and quality control of processed foods (Adeyeye, 2020).
Chemical Reactivity in Organic Crystals
Atomic force microscopic studies on chemically reacting organic crystals, including those of anthracenes like 6-Methylbenz[a]anthracene, have advanced our understanding of phase transformation mechanisms in organic materials. These studies explore both photodimerizations and gas/solid reactions, offering insights into molecular mechanisms for transport phenomena and the formation of new solid phases through reactions with halogens. This research contributes to our understanding of organic chemical reactivity and its applications in material science (Kaupp, 1994).
Anthracene Derivatives in Various Fields
Anthracene derivatives, including 6-Methylbenz[a]anthracene, play a crucial role in the development of organic photochemistry, material chemistry, and as components in organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches, and in the medical field, they act as anti-cancerous drugs while also being recognized for their carcinogenic potential. This highlights the diverse applications and significance of anthracene derivatives in both technological and biological systems (Mn & Pr, 2016).
Leukemia Induction and Research Tool
6-Methylbenz[a]anthracene, specifically its derivative 7,12-Dimethylbenz[a]anthracene (DMBA), has been used to elicit leukemia in rats, serving as a model for studying the mutation of N-ras gene, a common mutation in human leukemias. This model provides an important tool for chemical carcinogenesis and leukemia research, helping to understand the genetic mechanisms involved in the development of leukemia and the potential for therapeutic interventions (Sugiyama et al., 2002).
Mammary Tumorigenesis and Chemoprevention Studies
The induction of mammary gland tumors by chemical carcinogens, including DMBA, has been extensively used in research on cancer biology and chemoprevention. These models have facilitated the investigation of novel cancer chemopreventive agents, contributing significantly to our understanding of tumor pathogenesis and the development of strategies for cancer prevention (Ip, 2005).
Safety And Hazards
properties
IUPAC Name |
6-methylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBRJNTTODOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873919 | |
Record name | 6-Methylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenz[a]anthracene | |
CAS RN |
316-14-3, 316-49-4 | |
Record name | 6-Methylbenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Methylbenz(a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenz(a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylbenz[a]anthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409457 | |
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Record name | 6-Methylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-E33 6-METHYLBENZ(A)ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 6-Methyltetraphene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAC9SJF3PP | |
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